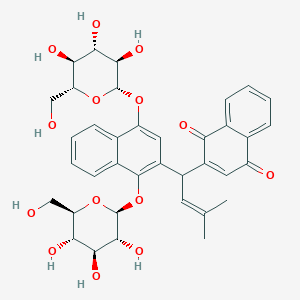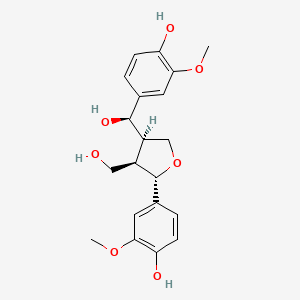![molecular formula C12H11N3O B1249090 2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one CAS No. 845714-00-3](/img/structure/B1249090.png)
2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Vue d'ensemble
Description
“2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring . The chemical formula is C12H11N3O . The average weight is 307.3217 and the monoisotopic weight is 307.11209029 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” include an average weight of 307.3217 and a monoisotopic weight of 307.11209029 . The chemical formula is C12H11N3O .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one”, have been shown to exhibit significant antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria. The structural complexity of pyrrolopyrazine derivatives contributes to their ability to interact with bacterial enzymes and disrupt their function, leading to potential applications in treating infectious diseases .
Anti-inflammatory Agents
The pyrrolopyrazine core is also associated with anti-inflammatory activity. This makes derivatives of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” candidates for the development of new anti-inflammatory drugs. Their ability to modulate inflammatory pathways can be harnessed to treat conditions like arthritis, asthma, and other chronic inflammatory diseases .
Antiviral Therapeutics
Research has indicated that pyrrolopyrazine derivatives can serve as potent antiviral agents. This is particularly important in the context of emerging viral infections and the need for novel antiviral drugs. The structural features of these compounds allow them to inhibit viral replication by targeting specific proteins involved in the viral life cycle .
Antifungal Applications
Fungal infections pose a significant health risk, especially to immunocompromised individuals. Pyrrolopyrazine derivatives, including “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one”, have shown promise as antifungal agents. Their unique chemical structure enables them to interfere with fungal cell wall synthesis or disrupt essential cellular processes within fungal cells .
Antioxidant Properties
The antioxidant potential of pyrrolopyrazine derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. Thus, they could be used in the development of treatments that require antioxidant activity .
Antitumor and Anticancer Research
Pyrrolopyrazine derivatives have been evaluated for their antitumor and anticancer activities. They can induce apoptosis in cancer cells and inhibit cell proliferation. This makes them valuable in the search for new chemotherapeutic agents that can target cancer cells without affecting healthy tissues .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction pathways. Pyrrolopyrazine derivatives have been found to inhibit kinase activity, which is beneficial in treating diseases caused by dysregulated kinase signaling, such as cancer and metabolic disorders. The ability to selectively inhibit specific kinases is a significant advantage in therapeutic applications .
Organic Material Synthesis
The pyrrolopyrazine scaffold is not only significant in pharmaceuticals but also in the synthesis of organic materials. Its nitrogen-containing heterocyclic structure is useful in creating compounds with specific electronic and photophysical properties, which can be applied in the development of organic LEDs, sensors, and other electronic devices .
Mécanisme D'action
Target of Action
The primary targets of 2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one are MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
, it is known that the compound interacts with its targets, potentially inhibiting their activity. This interaction can lead to changes in the cellular processes controlled by these kinases, affecting cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways controlled by MAP kinase-activated protein kinases . These pathways regulate a variety of cellular processes, and their disruption can have downstream effects on cell function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the specific cellular processes it affects. Given its potential role as an inhibitor of MAP kinase-activated protein kinases , it could have effects on cell growth and survival.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471069 | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845714-00-3 | |
| Record name | PHA-767491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-767491 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-767491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)





![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)